molecular formula C12H12O4 B11884832 Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate

Cat. No.: B11884832
M. Wt: 220.22 g/mol
InChI Key: RTMUWEHIDUXSOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxy-4-methylbenzofuran-3-ylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
  • Methyl 2-(4-methylbenzofuran-3-yl)acetate
  • Methyl 2-(6-hydroxy-4-methylbenzofuran-2-yl)acetate

Uniqueness

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3

InChI Key

RTMUWEHIDUXSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O

Origin of Product

United States

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